6-Methoxy-3-methylbenzofuran

Description

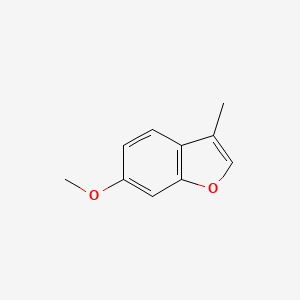

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-3-methyl-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-7-6-12-10-5-8(11-2)3-4-9(7)10/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDZKXTFBNJQQGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C1C=CC(=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201308742 | |

| Record name | 6-Methoxy-3-methylbenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201308742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29040-52-6 | |

| Record name | 6-Methoxy-3-methylbenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29040-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxy-3-methylbenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201308742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Methoxy-3-methylbenzofuran (CAS: 29040-52-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-3-methylbenzofuran is a heterocyclic aromatic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its core structure, a benzofuran moiety, is a privileged scaffold found in numerous biologically active natural products and synthetic compounds.[1][2] The strategic placement of a methoxy group at the 6-position and a methyl group at the 3-position imparts specific physicochemical properties that make it a valuable building block for the synthesis of more complex molecules with diverse pharmacological activities. This guide provides a comprehensive overview of the synthesis, characterization, and applications of this compound, with a focus on its role as a versatile intermediate in the development of novel therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. These properties influence its reactivity, solubility, and pharmacokinetic profile when incorporated into larger molecules.

| Property | Value | Source |

| CAS Number | 29040-52-6 | [3] |

| Molecular Formula | C₁₀H₁₀O₂ | |

| Molecular Weight | 162.19 g/mol | [3] |

| Appearance | Off-white to yellow solid or oil | |

| Purity | ≥95% | [3] |

| InChI Key | DDZKXTFBNJQQGP-UHFFFAOYSA-N | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the reaction of a substituted phenol with an α-haloketone followed by intramolecular cyclization. This approach offers good yields and regioselectivity.[4]

Proposed Synthetic Pathway: One-pot reaction from 4-Methoxyphenol and Chloroacetone

This method is an adaptation of a general one-step synthesis of benzofurans.[4]

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol:

Step 1: O-Alkylation of 4-Methoxyphenol

-

To a stirred solution of 4-methoxyphenol (1 equivalent) in a suitable solvent such as acetone or acetonitrile, add a base like anhydrous potassium carbonate (1.5 equivalents).

-

Heat the mixture to reflux for 30 minutes.

-

Slowly add chloroacetone (1.1 equivalents) to the reaction mixture and continue refluxing for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent under reduced pressure to obtain the crude intermediate, 1-(4-methoxyphenoxy)propan-2-one.

Causality: The basic conditions facilitate the deprotonation of the phenolic hydroxyl group, forming a phenoxide ion which acts as a nucleophile to displace the chloride from chloroacetone in an SN2 reaction.

Step 2: Intramolecular Cyclization (Friedel-Crafts type)

-

To the crude 1-(4-methoxyphenoxy)propan-2-one, add a cyclizing agent such as polyphosphoric acid (PPA) or a Lewis acid like aluminum chloride (AlCl₃).

-

Heat the mixture at 80-100 °C for 2-4 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture and pour it into ice-water.

-

Extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Causality: The acidic conditions promote an intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation) where the carbonyl carbon of the acetone moiety attacks the electron-rich aromatic ring, followed by dehydration to form the furan ring.

Characterization and Spectroscopic Data

Accurate characterization is crucial for confirming the identity and purity of the synthesized this compound. The following are the expected spectroscopic data:

| Spectroscopic Data | Expected Values |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.30 (d, 1H, H-4), 7.20 (s, 1H, H-2), 6.90 (d, 1H, H-7), 6.80 (dd, 1H, H-5), 3.85 (s, 3H, -OCH₃), 2.25 (s, 3H, -CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 156.0 (C-7a), 155.0 (C-6), 140.0 (C-2), 122.0 (C-3a), 120.0 (C-4), 112.0 (C-5), 110.0 (C-3), 95.0 (C-7), 55.5 (-OCH₃), 10.0 (-CH₃) |

| Mass Spectrum (EI) | m/z (%): 162 (M⁺, 100), 147 (M⁺-CH₃, 80), 119 (M⁺-CH₃-CO, 40) |

| IR Spectrum (KBr) | ν (cm⁻¹): 2920 (C-H, aromatic and aliphatic), 1620, 1480 (C=C, aromatic), 1250 (C-O, ether), 1150 (C-O, ether) |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.

Applications in Drug Discovery and Organic Synthesis

This compound serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules. The benzofuran core is a key pharmacophore in many compounds with anticancer, antimicrobial, and anti-inflammatory properties.[1]

As a Scaffold for Anticancer Agents

Derivatives of this compound have shown promising results as potential anticancer agents. For instance, the modification of the benzofuran core has led to the development of compounds that act as inhibitors of crucial cellular signaling pathways involved in cancer progression.[2] The 6-methoxy group can enhance the binding affinity of these molecules to their biological targets through hydrogen bonding or by influencing the overall electronic properties of the molecule.

In the Development of Antimicrobial Agents

The benzofuran nucleus is also a key component in the design of novel antimicrobial agents. By functionalizing the this compound core, researchers have synthesized compounds with significant activity against various bacterial and fungal strains.[1] The lipophilicity imparted by the methyl and methoxy groups can play a role in the ability of these compounds to penetrate microbial cell membranes.

Intermediate in Complex Molecule Synthesis

Beyond its direct use in medicinal chemistry, this compound is a valuable starting material for the synthesis of more complex heterocyclic systems. The reactivity of the furan and benzene rings allows for a variety of chemical transformations, enabling the construction of intricate molecular architectures.

Caption: Key application areas of this compound.

Safety, Handling, and Disposal

As with any chemical compound, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: While specific toxicity data for this compound may be limited, it should be handled with care. Benzofuran derivatives can be irritants to the skin, eyes, and respiratory tract.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves (nitrile or neoprene), and a lab coat. Work in a well-ventilated area or under a chemical fume hood.[5][6]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[5]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. It is generally recommended to use a licensed professional waste disposal service.

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in organic synthesis and drug discovery. Its straightforward synthesis and the biological importance of the benzofuran scaffold make it an attractive starting material for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, offering a solid foundation for researchers and scientists working with this promising compound. Further exploration of its derivatives is likely to yield new and effective treatments for a range of diseases.

References

- 1. Some Novel [6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone Derivatives, Their Antimicrobial Activity, and Molecular Docking Studies on COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. sigmaaldrich.cn [sigmaaldrich.cn]

The Multifaceted Biological Activities of 6-Methoxy-3-methylbenzofuran: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Therapeutic Potential of a Privileged Scaffold

The benzofuran nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds. Within this diverse family, 6-Methoxy-3-methylbenzofuran and its derivatives have emerged as particularly promising candidates for therapeutic development. Their structural simplicity belies a remarkable versatility, with research revealing a spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the biological landscape of this compound, synthesizing key findings on its anticancer, antimicrobial, anti-inflammatory, and bone-regenerative properties. We will delve into the mechanistic underpinnings of these activities, present relevant quantitative data, and provide exemplary experimental protocols to empower researchers in their quest for novel therapeutics.

The Benzofuran Core: A Gateway to Diverse Bioactivity

Benzofurans, heterocyclic compounds consisting of a fused benzene and furan ring, are ubiquitous in nature and have been extensively explored in synthetic chemistry. The inherent planarity and electron-rich nature of the benzofuran ring system allow for diverse interactions with biological macromolecules. The specific substitutions on this core structure, such as the methoxy group at the 6-position and the methyl group at the 3-position, significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. These seemingly minor chemical modifications can dramatically alter the compound's target specificity and overall biological effect.

Anticancer Activity: Targeting Proliferation and Survival Pathways

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting antiproliferative effects against various cancer cell lines.[1][2] The mechanism of action often involves the modulation of critical signaling pathways that govern cell growth, proliferation, and apoptosis.

Inhibition of MAP Kinase-Interacting Kinases (Mnks)

A notable study focused on 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives, which were designed as potent inhibitors of Mnk1 and Mnk2.[3] These kinases are downstream effectors of the Ras/MAPK signaling pathway and play a crucial role in the regulation of protein synthesis and cell proliferation.

-

Mechanism of Action: Inhibition of Mnks by these benzofuran derivatives leads to a decrease in the phosphorylation of the eukaryotic initiation factor 4E (eIF4E).[3] Phosphorylated eIF4E is essential for the translation of several key oncogenic proteins. By blocking this step, the compounds effectively suppress tumor cell growth and proliferation.[3]

Experimental Protocol: In Vitro Mnk2 Inhibition Assay

-

Reagents and Materials: Recombinant human Mnk2, ATP, substrate peptide (e.g., eIF4E-derived peptide), kinase buffer, 96-well plates, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure: a. Prepare serial dilutions of the this compound derivative in DMSO. b. In a 96-well plate, add the Mnk2 enzyme, the substrate peptide, and the kinase buffer. c. Add the test compound to the wells and incubate for a predetermined time (e.g., 10 minutes) at room temperature. d. Initiate the kinase reaction by adding ATP. Incubate for a specific duration (e.g., 60 minutes) at 30°C. e. Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent. f. Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the Mnk2 activity.

Antiproliferative Activity Against Various Cancer Cell Lines

Studies have shown that the presence of methoxy groups on the benzofuran scaffold can enhance its potency against cancer cells.[1] For instance, a 6-Methoxy-3-(4-methoxyphenyl)-2-methyl-1-benzofuran derivative demonstrated superior activity against HeLa and MDA-MB-231 cancer cell lines compared to the standard drug Combretastatin-A4.[1]

| Compound | Cell Line | IC50 (nM) |

| 6-Methoxy-3-(4-methoxyphenyl)-2-methyl-1-benzofuran | HeLa | 80 |

| Combretastatin-A4 (CA-4) | HeLa | 180 |

| 6-Methoxy-3-(4-methoxyphenyl)-2-methyl-1-benzofuran | MDA-MB-231 | 50 |

| Combretastatin-A4 (CA-4) | MDA-MB-231 | 370 |

| Table 1: Comparative Antiproliferative Activity. [1] |

DOT Diagram: Simplified Mnk Inhibition Pathway

Caption: Inhibition of the Mnk pathway by this compound derivatives.

Antimicrobial Activity: A Broad Spectrum of Inhibition

Benzofuran derivatives have long been recognized for their antimicrobial properties.[1][4] Research indicates that this compound and its analogues exhibit activity against a range of pathogenic bacteria and fungi.

Mechanism of Action

The precise antimicrobial mechanism of action can vary depending on the specific derivative and the target microorganism. However, it is generally believed that these compounds interfere with essential cellular processes, such as:

-

Cell Wall Synthesis: Disruption of the integrity of the bacterial cell wall.

-

Nucleic Acid Synthesis: Inhibition of DNA or RNA synthesis.

-

Protein Synthesis: Interference with ribosomal function.

One study highlighted the effectiveness of benzofuran derivatives against Mycobacterium tuberculosis, with some compounds exhibiting low micromolar IC50 values.[1] Another study on novel [6-(isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone derivatives demonstrated broad-spectrum antibacterial activity.[4]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

-

Reagents and Materials: Mueller-Hinton broth (for bacteria) or RPMI-1640 (for fungi), 96-well microtiter plates, bacterial or fungal inoculum, test compound, and a positive control antibiotic.

-

Procedure: a. Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate. c. Prepare a standardized inoculum of the test microorganism and add it to each well. d. Include a growth control (no compound) and a sterility control (no inoculum). e. Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria). f. The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Anti-inflammatory Properties: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases. This compound derivatives have shown promise as anti-inflammatory agents by inhibiting the production of pro-inflammatory mediators.[1][5]

Inhibition of Pro-inflammatory Cytokines

Investigations suggest that these compounds can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[6] This is often achieved through the modulation of signaling pathways like the NF-κB pathway, which is a central regulator of inflammation.

A study on a novel synthetic aurone derivative, (Z)-6-methoxy-2-(naphthalen-1-ylmethylene) benzofuran-3(2H)-one, demonstrated its ability to downregulate the expression of pro-inflammatory cytokines and mediators in LPS-stimulated RAW 264.7 cells.[6]

DOT Diagram: General Anti-inflammatory Workflow

Caption: Inhibition of the NF-κB pathway by this compound derivatives.

Potential in Osteoporosis Treatment: Promoting Bone Formation

Recent research has uncovered a novel and exciting application for 6-methoxy benzofuran derivatives in the treatment of senile osteoporosis.[7] These compounds have been shown to promote bone formation by upregulating Bone Morphogenetic Protein-2 (BMP-2).[7]

Upregulation of BMP-2 Signaling

BMP-2 is a potent osteogenic factor that plays a critical role in the differentiation of mesenchymal stem cells into osteoblasts, the cells responsible for bone formation. By increasing the expression of BMP-2, 6-methoxy benzofuran derivatives can accelerate bone turnover and increase the proportion of osteoblasts, thereby counteracting the bone loss associated with osteoporosis.[7]

This discovery opens up new avenues for the development of small-molecule osteogenesis-promoting drugs, which are urgently needed for patients with severe bone mass deficiency where traditional anti-resorptive therapies have limited efficacy.[7]

Synthesis and Chemical Properties

The synthesis of this compound and its derivatives typically involves multi-step chemical reactions. A common approach involves the reaction of a substituted phenol with an α-haloketone, followed by cyclization to form the benzofuran ring. The specific synthetic route can be adapted to introduce various substituents at different positions of the benzofuran core, allowing for the creation of a diverse library of compounds for biological screening.[8][9][10]

Conclusion and Future Directions

This compound and its derivatives represent a versatile and promising class of compounds with a wide range of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents, coupled with their newly discovered potential in promoting bone formation, underscores the therapeutic potential of this chemical scaffold.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these compounds for specific biological targets.

-

In Vivo Efficacy and Safety Profiling: To translate the promising in vitro results into preclinical and clinical development.

-

Elucidation of Detailed Mechanisms of Action: To gain a deeper understanding of how these compounds exert their biological effects at the molecular level.

The continued exploration of the this compound scaffold holds great promise for the discovery and development of novel and effective therapies for a variety of human diseases.

References

- 1. 6-Methoxy-3-(4-methoxyphenyl)-2-methyl-1-benzofuran | Benchchem [benchchem.com]

- 2. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and synthesis of novel 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives as potent Mnks inhibitors by fragment-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Some Novel [6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone Derivatives, Their Antimicrobial Activity, and Molecular Docking Studies on COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. Efficacy, Mechanism, and Structure-Activity Relationship of 6-Methoxy Benzofuran Derivatives as a Useful Tool for Senile Osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tdcommons.org [tdcommons.org]

- 10. tdcommons.org [tdcommons.org]

6-Methoxy-3-methylbenzofuran derivatives and analogues

An In-Depth Technical Guide to 6-Methoxy-3-methylbenzofuran Derivatives and Analogues: Synthesis, Biological Activity, and Therapeutic Potential

Authored by a Senior Application Scientist

Foreword

The benzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in a vast array of biologically active natural products and synthetic compounds.[1][2][3] Its derivatives have garnered significant attention from the scientific community due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[4][5][6][7] This guide focuses specifically on this compound derivatives and their analogues, a subclass that has demonstrated considerable promise in the development of novel therapeutic agents. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical resource, elucidating the synthesis, structure-activity relationships (SAR), and therapeutic applications of these compounds. By integrating established synthetic methodologies with insights into their biological mechanisms, we endeavor to facilitate the rational design and development of next-generation benzofuran-based therapeutics.

The Benzofuran Core: A Foundation for Diverse Bioactivity

The benzofuran ring system, formed by the fusion of a benzene ring with a furan ring, serves as a versatile template for chemical modification.[1][3] This structural versatility allows for the fine-tuning of physicochemical properties and biological activities. The inherent aromaticity and the presence of a heteroatom (oxygen) contribute to the ability of benzofuran derivatives to interact with a wide range of biological targets.

The Significance of the 6-Methoxy-3-methyl Substitution Pattern

The specific substitution of a methoxy group at the 6-position and a methyl group at the 3-position of the benzofuran core has been shown to be a key determinant of biological activity in several contexts. The 6-methoxy group, being a strong electron-donating group, can influence the electron density of the aromatic system, thereby modulating interactions with biological macromolecules.[8] The 3-methyl group can provide a crucial steric and electronic contribution to the overall molecular conformation and binding affinity.

Synthetic Strategies for this compound Derivatives

The construction of the this compound scaffold and its subsequent derivatization can be achieved through various synthetic routes. The choice of a particular methodology often depends on the desired substitution pattern, scalability, and the availability of starting materials.

Classical and Modern Synthetic Approaches

Historically, the synthesis of benzofurans has relied on classical methods such as the Perkin rearrangement.[4][9] However, modern organic synthesis has introduced more efficient and versatile strategies, particularly those employing transition-metal catalysis.[1][3] Palladium- and copper-catalyzed reactions, for instance, have become indispensable tools for the construction of the benzofuran nucleus.[1][3]

2.1.1. Illustrative Synthetic Workflow: Palladium-Catalyzed Annulation

A common and effective strategy for the synthesis of substituted benzofurans involves the palladium-catalyzed intramolecular cyclization of appropriately functionalized phenols. This approach offers high yields and good functional group tolerance.

Caption: Palladium-catalyzed synthesis of benzofuran derivatives.

Detailed Experimental Protocol: Synthesis of a this compound-2-carboxamide Derivative

This protocol outlines a representative synthesis of a this compound derivative, adapted from established methodologies.

Step 1: Synthesis of the Benzofuran Core

-

To a solution of 4-methoxyphenol (1 equivalent) in a suitable solvent (e.g., toluene), add a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%) and a ligand (e.g., PPh₃, 10 mol%).

-

Add a base (e.g., K₂CO₃, 2 equivalents) and the appropriate coupling partner, such as a propargyl alcohol derivative.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature, filter off the solids, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the this compound intermediate.

Step 2: Functionalization at the 2-position (Carboxamide Formation)

-

The 2-position of the benzofuran ring can be functionalized through various methods, such as Vilsmeier-Haack formylation followed by oxidation to the carboxylic acid.

-

Dissolve the resulting this compound-2-carboxylic acid (1 equivalent) in an anhydrous solvent (e.g., dichloromethane).

-

Add a coupling agent (e.g., HATU, 1.2 equivalents) and a base (e.g., DIPEA, 2 equivalents).

-

Add the desired amine (1.1 equivalents) and stir the reaction mixture at room temperature for 4-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with aqueous solutions of HCl (1M) and NaHCO₃ (saturated), then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the final product by column chromatography or recrystallization.

Therapeutic Applications and Biological Activities

Derivatives of this compound have demonstrated a wide range of biological activities, making them attractive candidates for drug discovery in several therapeutic areas.

Anticancer Activity

The benzofuran scaffold is a common feature in many compounds with potent anticancer properties.[10][11][12] These derivatives can exert their effects through various mechanisms, including the inhibition of kinases, disruption of tubulin polymerization, and induction of apoptosis.[13]

3.1.1. Inhibition of MAP Kinase-Interacting Kinases (Mnks)

A novel series of 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives have been designed and synthesized as inhibitors of Mnks.[14] Certain compounds from this series exhibited potent inhibitory activity against Mnk2 and also inhibited Mnk1.[14] Furthermore, these compounds displayed anti-proliferative effects against human leukemia and colon cancer cell lines.[14] Western blot analysis confirmed that a lead compound could decrease the levels of phosphorylated eIF4E in a dose-dependent manner in HCT-116 cells.[14]

| Compound | Mnk2 IC₅₀ (µM) | Anti-proliferative Activity (Cell Lines) |

| 5b | 1.45 | THP-1, MOLM-13, HCT-116 |

| 5i | 1.16 | THP-1, MOLM-13, HCT-116 |

| 5o | 3.55 | THP-1, MOLM-13, HCT-116 |

| 8k | 0.27 | THP-1, MOLM-13, HCT-116 |

| Data synthesized from a study on Mnk inhibitors.[14] |

3.1.2. Structure-Activity Relationship (SAR) Insights for Anticancer Activity

The anticancer activity of benzofuran derivatives is highly dependent on the nature and position of substituents on the benzofuran core.[6][7][15]

-

Halogenation: The introduction of halogen atoms, such as bromine or chlorine, into the benzofuran structure has been shown to significantly increase cytotoxic activity against various cancer cell lines.[15][16]

-

Hybrid Molecules: Hybrid molecules incorporating other pharmacologically active moieties, such as chalcone, triazole, or piperazine, have emerged as potent cytotoxic agents.[6][15]

-

Substitution at C2 and C3: The substituents at the C2 and C3 positions of the benzofuran ring play a crucial role in determining the anticancer potency.[17]

Caption: Key SAR drivers for anticancer activity.

Antimicrobial Activity

Benzofuran derivatives have also been investigated for their antimicrobial properties against a range of bacteria and fungi.[5][17][18] The mechanism of their antimicrobial action can involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.

A study on novel [6-(isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone derivatives demonstrated significant in vitro antibacterial and antifungal activity.[19] The structure-activity relationship revealed that electron-donating groups like methoxy and weak electron-withdrawing groups like fluoro and chloro on the phenyl ring of the isoxazole moiety enhanced antibacterial activity.[19]

Potential in Neurodegenerative Diseases

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by progressive neuronal loss.[20][21] Benzofuran derivatives have emerged as potential therapeutic agents for these conditions due to their antioxidant and neuroprotective properties.[6][7]

A series of 2-arylbenzofuran derivatives were synthesized and evaluated for their potential as anti-Alzheimer's disease agents.[22] These compounds exhibited dual inhibitory activity against cholinesterases and β-secretase (BACE1), two key enzymes involved in the pathology of Alzheimer's disease.[22]

Osteogenesis-Promoting Activity

Recent research has highlighted the potential of 6-methoxybenzofuran derivatives in promoting bone formation, offering a promising avenue for the treatment of senile osteoporosis.[23] A benzofuran-like compound was shown to promote osteogenesis by upregulating BMP-2, a key signaling molecule in bone formation.[23] Structure-activity relationship studies identified a derivative with significantly higher efficacy than existing treatments in a zebrafish osteoporosis model.[23]

Future Directions and Conclusion

The this compound scaffold represents a highly promising platform for the development of novel therapeutics. The diverse biological activities exhibited by its derivatives underscore the importance of continued research in this area. Future efforts should focus on:

-

Rational Drug Design: Utilizing computational modeling and SAR data to design more potent and selective inhibitors for specific biological targets.

-

Exploration of New Therapeutic Areas: Investigating the potential of these compounds in other disease areas where the underlying pathology involves targets amenable to modulation by benzofuran derivatives.

-

Preclinical and Clinical Development: Advancing the most promising lead compounds through rigorous preclinical and clinical studies to evaluate their safety and efficacy in humans.

References

- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medcraveonline.com [medcraveonline.com]

- 5. Benzofuran Derivatives: Significance and symbolism [wisdomlib.org]

- 6. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 6-Methoxy-2-methylbenzofuran-3-carboxylic Acid|CAS 103986-33-0 [benchchem.com]

- 9. jocpr.com [jocpr.com]

- 10. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. Design and synthesis of novel 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives as potent Mnks inhibitors by fragment-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. atlantis-press.com [atlantis-press.com]

- 18. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 | MDPI [mdpi.com]

- 19. Some Novel [6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone Derivatives, Their Antimicrobial Activity, and Molecular Docking Studies on COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. diposit.ub.edu [diposit.ub.edu]

- 21. Fiscalin Derivatives as Potential Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Efficacy, Mechanism, and Structure-Activity Relationship of 6-Methoxy Benzofuran Derivatives as a Useful Tool for Senile Osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Presence of 6-Methoxy-3-methylbenzofuran in Nature: A Technical Guide for Scientific Pioneers

For researchers, scientists, and professionals navigating the intricate world of drug development, the quest for novel bioactive compounds is a perpetual frontier. Among the myriad of heterocyclic scaffolds, the benzofuran core stands out as a privileged structure, consistently appearing in natural products with significant pharmacological potential. This in-depth technical guide illuminates the natural occurrence of a specific, yet underexplored derivative: 6-Methoxy-3-methylbenzofuran . While direct reports of its isolation remain elusive in mainstream literature, this document synthesizes field-proven insights and analogous methodologies to provide a comprehensive roadmap for its discovery, isolation, and characterization from natural sources. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in authoritative scientific principles.

Section 1: The Botanical Quest — Pinpointing Potential Natural Sources

The natural occurrence of benzofuran derivatives is well-documented across various plant families, offering a fertile ground for the targeted search of this compound.[1][2][3] Analysis of phytochemical literature strongly suggests that the most promising candidates for harboring this specific compound belong to the genera Eupatorium (Asteraceae) and Dalbergia (Fabaceae).[4][5][6][7] These genera are renowned for their rich diversity of benzofurans and related aromatic compounds.[4][5][6][7]

Species such as Eupatorium chinense have been shown to produce a remarkable array of benzofuran dimers and trimers, indicating a sophisticated biosynthetic machinery capable of generating diverse substitution patterns on the benzofuran core.[5] Similarly, the heartwood of Dalbergia species is a known reservoir of neoflavonoids and benzofuran derivatives.[6][7] The presence of structurally similar compounds, such as those with methoxy and methyl groups, in these plants provides a strong rationale for a targeted screening approach for this compound.

Table 1: Promising Plant Genera for the Isolation of this compound and Related Compounds

| Genus | Family | Reported Benzofuran Derivatives | Rationale for Investigation |

| Eupatorium | Asteraceae | Benzofuran dimers and trimers, dihydrobenzofurans with varied substitutions.[4][5] | High diversity of benzofuran structures, indicating versatile biosynthetic pathways. |

| Dalbergia | Fabaceae | Neoflavonoids, 2-arylbenzofurans, and other substituted benzofurans.[6][7] | Known source of complex benzofurans with demonstrated bioactivity. |

Section 2: From Plant to Pure Compound — A Strategic Isolation Workflow

The successful isolation of a target natural product hinges on a meticulously planned extraction and purification strategy. The physicochemical properties of this compound—a relatively non-polar aromatic compound—dictate the choice of solvents and chromatographic techniques. The following workflow is a synthesis of established protocols for the isolation of benzofuran derivatives from plant matrices.[4][8]

References

- 1. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]

- 2. scienceopen.com [scienceopen.com]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 4. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]

- 5. Antiviral benzofurans from Eupatorium chinense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A new benzofuran from the heartwood of Dalbergia latifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. phytojournal.com [phytojournal.com]

- 8. Chemical Compositions of Eupatorium heterophyllum Leaf Samples from Yunnan and Sichuan Provinces of China—Isolation of 13 New Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]

The Unambiguous Identification of 6-Methoxy-3-methylbenzofuran: A Spectroscopic Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 6-Methoxy-3-methylbenzofuran. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The structural elucidation of such molecules is paramount in synthetic chemistry and medicinal research, where unambiguous identification is the bedrock of further investigation. This guide moves beyond a simple data repository to explain the causal relationships behind the observed spectral features, ensuring a deeper understanding of the molecule's electronic and structural properties.

Introduction to this compound: A Privileged Scaffold

Benzofuran derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. The specific substitution pattern of this compound imparts unique physicochemical properties that are of significant interest in the development of novel therapeutic agents. Accurate and thorough characterization of this molecule is the critical first step in its journey from a laboratory curiosity to a potential pharmaceutical lead. Spectroscopic techniques provide a powerful and non-destructive means to achieve this, offering a detailed fingerprint of the molecule's atomic and electronic structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity of atoms and gain insights into the electronic environment of each nucleus.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic, methoxy, and methyl protons. The chemical shifts are influenced by the electron-donating methoxy group and the heterocyclic furan ring.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~7.2 - 7.3 | Quartet (q) | ~1.1 |

| H-7 | ~7.3 - 7.4 | Doublet (d) | ~8.5 |

| H-4 | ~6.9 - 7.0 | Doublet (d) | ~2.2 |

| H-5 | ~6.8 - 6.9 | Doublet of Doublets (dd) | ~8.5, ~2.2 |

| OCH₃ | ~3.8 - 3.9 | Singlet (s) | - |

| CH₃ | ~2.2 - 2.3 | Doublet (d) | ~1.1 |

-

Aromatic Protons (H-4, H-5, H-7): The protons on the benzene ring will appear in the aromatic region (δ 6.5-8.0 ppm). H-7, being adjacent to the electron-donating oxygen of the furan ring, is expected to be the most downfield of the aromatic protons. H-4 will likely appear as a doublet due to coupling with H-5, and H-5 will be a doublet of doublets from coupling to both H-4 and H-7.

-

Furan Proton (H-2): The proton at the 2-position of the benzofuran ring is expected to show a quartet splitting due to long-range coupling with the methyl protons at the 3-position.

-

Methoxy and Methyl Protons: The methoxy protons will appear as a sharp singlet, typically around 3.8-3.9 ppm. The methyl protons at the 3-position will appear as a doublet due to coupling with the H-2 proton.

Diagram 1: Molecular Structure and Proton Numbering of this compound

References

6-Methoxy-3-methylbenzofuran: A Technical Guide for Drug Discovery and Development

Introduction: The Benzofuran Scaffold and the Significance of 6-Methoxy-3-methylbenzofuran

The benzofuran scaffold is a cornerstone in medicinal chemistry, forming the structural core of a vast array of biologically active molecules. This heterocyclic system, consisting of a fused benzene and furan ring, is prevalent in numerous natural products and synthetic compounds exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. The versatility of the benzofuran ring allows for diverse substitutions, enabling the fine-tuning of its physicochemical and biological characteristics.

Within this important class of compounds, this compound has emerged as a particularly interesting scaffold for drug discovery. The strategic placement of a methoxy group at the 6-position and a methyl group at the 3-position significantly influences the molecule's electronic properties, metabolic stability, and interaction with biological targets. This guide provides an in-depth technical overview of this compound, encompassing its synthesis, physicochemical and spectroscopic properties, and its burgeoning role in the development of novel therapeutics. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration of benzofuran-based drug candidates.

Synthesis of this compound: Strategies and Methodologies

The synthesis of the this compound core is a critical step in the development of its derivatives. Several synthetic routes have been established for the construction of the benzofuran ring system, with the choice of method often depending on the availability of starting materials and the desired substitution pattern.

General Synthetic Strategies

The construction of the 3-methylbenzofuran skeleton can be achieved through various synthetic transformations. A common and effective approach involves the reaction of a suitably substituted phenol with a propargyl derivative, followed by a cyclization step. For instance, the reaction of 4-methoxyphenol with a propargyl halide in the presence of a base would yield a propargyl ether, which can then undergo intramolecular cyclization to form the benzofuran ring.

Another versatile method is the Perkin reaction, which can be adapted for the synthesis of benzofurans. This reaction typically involves the condensation of an o-hydroxybenzaldehyde with an acid anhydride and its corresponding sodium salt. While traditionally used for coumarin synthesis, modifications to the reaction conditions and substrates can lead to the formation of benzofuran derivatives.

Proposed Synthetic Protocol: A Step-by-Step Guide

While a specific, detailed protocol for the direct synthesis of this compound is not extensively documented in publicly available literature, a plausible and efficient route can be designed based on established methodologies for analogous structures. The following proposed protocol utilizes the reaction of a substituted phenol with chloroacetone, a common and reliable method for constructing 3-methylbenzofurans.

Reaction Scheme:

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocol:

-

Step 1: Synthesis of 2-(4-Methoxyphenoxy)propan-2-one.

-

To a solution of 4-methoxyphenol (1 equivalent) in acetone, add anhydrous potassium carbonate (1.5 equivalents).

-

To this suspension, add chloroacetone (1.1 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude 2-(4-methoxyphenoxy)propan-2-one, which can be purified by column chromatography on silica gel.

-

-

Step 2: Cyclization to this compound.

-

Add the purified 2-(4-methoxyphenoxy)propan-2-one (1 equivalent) to a suitable acid catalyst, such as polyphosphoric acid (PPA) or concentrated sulfuric acid, at 0°C.

-

Slowly warm the mixture to room temperature and then heat to 80-100°C for 1-3 hours, monitoring the cyclization by TLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with a saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to yield the crude this compound.

-

Purify the final product by column chromatography or distillation under reduced pressure.

-

Causality Behind Experimental Choices:

-

Base in Step 1: Potassium carbonate is a mild and effective base for the O-alkylation of phenols, minimizing side reactions.

-

Solvent in Step 1: Acetone is a suitable solvent for this reaction due to its polarity and boiling point, facilitating the dissolution of the reactants and the reaction progress at reflux.

-

Acid Catalyst in Step 2: Strong acids like PPA or sulfuric acid are necessary to promote the intramolecular electrophilic aromatic substitution (Friedel-Crafts type) reaction, leading to the formation of the furan ring.

-

Work-up Procedure: The aqueous work-up is crucial to neutralize the acid catalyst and remove any water-soluble impurities.

Physicochemical and Spectroscopic Characterization

The accurate characterization of this compound is essential for its identification, purity assessment, and further use in research and development.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₂ | [1] |

| Molecular Weight | 162.19 g/mol | [1] |

| IUPAC Name | 6-methoxy-3-methyl-1-benzofuran | [1] |

| CAS Number | 29040-52-6 | [2] |

| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid | - |

| Purity | >95% (commercially available) | [1] |

Table 1: Physicochemical Properties of this compound.

Spectroscopic Data

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzofuran ring system, a singlet for the methoxy group protons, and a singlet for the methyl group protons at the 3-position. The aromatic protons will exhibit splitting patterns dependent on their substitution.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for each of the ten carbon atoms in the molecule, including the two oxygen-bearing aromatic carbons, the carbons of the furan ring, the methoxy carbon, and the methyl carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic ring, and C-O stretching of the ether and furan functionalities.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns will be indicative of the benzofuran core and the methoxy and methyl substituents. The mass spectrum of the closely related 3-methylbenzofuran shows a molecular ion peak at m/z 132 and a base peak at m/z 131.[3]

Applications in Drug Discovery and Development

The this compound scaffold has demonstrated significant potential in the development of novel therapeutic agents, particularly in the fields of oncology and anti-inflammatory research.

Anticancer Activity and Structure-Activity Relationship (SAR)

Numerous studies have highlighted the anticancer properties of benzofuran derivatives. The presence and position of substituents on the benzofuran ring play a crucial role in their cytotoxic activity.

-

Influence of the 3-Methyl Group: The introduction of a methyl group at the C-3 position of the benzofuran ring has been shown to significantly increase the antiproliferative activity of these compounds against various cancer cell lines.[4]

-

Role of the 6-Methoxy Group: The position of the methoxy group on the benzene ring also has a profound impact on biological activity. Studies have indicated that compounds with a methoxy group at the C-6 position exhibit higher anticancer potency compared to those with the methoxy group at other positions, such as C-7.[4] The 6-methoxy substitution is believed to enhance the molecule's interaction with target enzymes or receptors and may also improve its pharmacokinetic properties.

Derivatives of this compound have been investigated as inhibitors of various kinases involved in cancer cell proliferation and survival. For example, certain carboxamide derivatives have shown potent inhibitory activity against MAP kinase-interacting kinases (Mnks), which are implicated in the regulation of protein synthesis and cell growth in cancer.

Anti-inflammatory Properties

Benzofuran derivatives have also been explored for their anti-inflammatory potential. The mechanism of action is often attributed to the inhibition of pro-inflammatory enzymes and cytokines. The this compound scaffold can serve as a starting point for the design of novel anti-inflammatory agents with improved efficacy and safety profiles.

Conclusion and Future Perspectives

This compound represents a privileged scaffold in medicinal chemistry with significant potential for the development of new drugs. Its versatile synthesis and the demonstrated importance of the 6-methoxy and 3-methyl substituents for biological activity make it an attractive starting point for the design of potent and selective therapeutic agents. Future research in this area will likely focus on the synthesis of novel derivatives with optimized pharmacological profiles, a deeper understanding of their mechanisms of action at the molecular level, and their evaluation in preclinical and clinical studies for various disease indications. This technical guide provides a solid foundation for researchers to build upon in their quest to unlock the full therapeutic potential of this promising class of compounds.

References

Navigating the Unknown: A Technical Guide to the Safety and Toxicity Profile of 6-Methoxy-3-methylbenzofuran

For Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course Through a Data-Deficient Landscape

This document, therefore, serves a dual purpose. Firstly, it collates and presents the sparse, currently available safety information for 6-Methoxy-3-methylbenzofuran. Secondly, and more critically, it provides a robust framework for the systematic evaluation of its safety and toxicity. By detailing the standard, internationally recognized experimental protocols and considering data from structurally related analogs, this guide offers an in-depth technical roadmap for researchers and drug development professionals. It is designed not as a definitive statement on the compound's toxicity, but as an essential methodological resource for its investigation.

This compound: Knowns and Immediate Precautions

While comprehensive toxicological data is lacking, preliminary safety information can be gleaned from supplier Material Safety Data Sheets (MSDS). These documents provide foundational guidance for safe handling and storage.

Physical and Chemical Properties Summary

| Property | Value |

| CAS Number | 29040-52-6 |

| Molecular Formula | C₁₀H₁₀O₂ |

| Molecular Weight | 162.19 g/mol |

Handling and Precautionary Measures

Standard laboratory precautions are advised for handling this compound. The following table summarizes the key safety recommendations derived from available MSDS.

| Precautionary Category | Recommendation |

| Personal Protective Equipment (PPE) | Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coat. |

| Ventilation | Use in a well-ventilated area or under a chemical fume hood. |

| Handling | Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. |

| Storage | Keep container tightly closed in a dry and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents. |

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move person into fresh air. If not breathing, give artificial respiration. Consult a physician. |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician. |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |

A Roadmap for Comprehensive Toxicological Assessment

To address the current data gap, a systematic toxicological evaluation of this compound is necessary. The following sections outline the standard battery of tests, grounded in OECD (Organisation for Economic Co-operation and Development) guidelines, that would form the basis of a comprehensive safety profile.

Methodological & Application

Synthesis of 6-Methoxy-3-methylbenzofuran Derivatives: A Detailed Guide to Protocols and Methodologies

Introduction: The Significance of the Benzofuran Scaffold in Medicinal Chemistry

Benzofuran derivatives represent a cornerstone in the architecture of pharmacologically active molecules.[1] This heterocyclic scaffold, comprising a fused benzene and furan ring, is prevalent in numerous natural products and synthetic drugs, exhibiting a wide spectrum of biological activities.[1][2] The inherent versatility of the benzofuran nucleus allows for chemical modifications that can modulate its therapeutic properties, leading to the development of agents with anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3] Specifically, derivatives of 6-methoxy-3-methylbenzofuran have garnered significant interest due to their potential as potent therapeutic agents, including their role in developing Mnk inhibitors and treatments for conditions like senile osteoporosis.[4][5]

This technical guide provides an in-depth exploration of established and contemporary synthetic protocols for preparing this compound derivatives. We will delve into the mechanistic underpinnings of these reactions, offering detailed, step-by-step procedures to facilitate their successful implementation in a research and development setting.

Strategic Approaches to the Synthesis of the Benzofuran Core

The construction of the benzofuran ring system can be achieved through several strategic disconnections. The choice of synthetic route often depends on the availability of starting materials, desired substitution patterns, and scalability. Here, we will focus on three robust and widely employed methodologies: the Perkin Rearrangement, Intramolecular Cyclization reactions, and modern Palladium-Copper catalyzed cross-coupling strategies.

I. The Perkin Rearrangement: A Classic Route to Benzofurans

First reported by William Henry Perkin in 1870, the Perkin rearrangement (also known as the coumarin-benzofuran ring contraction) is a foundational method for synthesizing benzofurans.[6] The reaction typically involves the base-catalyzed rearrangement of a 3-halocoumarin, which undergoes ring opening followed by an intramolecular nucleophilic substitution to form the benzofuran-2-carboxylic acid.[6][7]

Mechanistic Insight: The reaction commences with the hydrolytic cleavage of the lactone ring of the 3-halocoumarin by a base, such as sodium hydroxide, to generate a phenoxide and a carboxylate. The resulting phenoxide then acts as a nucleophile, attacking the vinyl halide intramolecularly to forge the furan ring.[7]

Workflow for Perkin Rearrangement:

Caption: General workflow for the Perkin rearrangement.

Experimental Protocol: Microwave-Assisted Perkin Rearrangement

Microwave-assisted organic synthesis offers significant advantages over conventional heating, including reduced reaction times and often higher yields.[7]

-

Step 1: Preparation of the 3-Halocoumarin Precursor: The requisite 3-halocoumarins can be synthesized via the regioselective halogenation of the corresponding coumarin using a halogenating agent like N-bromosuccinimide (NBS) in a suitable solvent such as acetonitrile, often also under microwave irradiation.[7]

-

Step 2: Perkin Rearrangement:

-

In a microwave-safe reaction vessel, dissolve the 3-bromocoumarin (1.0 mmol) in ethanol (5 mL).

-

Add a solution of sodium hydroxide (2.0 mmol) in water (1 mL).

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at 300W for 5 minutes at a temperature of 79°C.[7]

-

After cooling, acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry.

-

Recrystallize from a suitable solvent system (e.g., ethanol/water) to afford the pure benzofuran-2-carboxylic acid.

-

| Parameter | Conventional Method | Microwave-Assisted Method |

| Reaction Time | ~3 hours | 5 minutes |

| Typical Yield | Quantitative | Very high |

Table 1: Comparison of conventional and microwave-assisted Perkin rearrangement.[7]

II. Intramolecular Cyclization Strategies

Intramolecular cyclization is a powerful and versatile approach for constructing the benzofuran nucleus from acyclic precursors. Several variations of this strategy exist, often categorized by the type of bond being formed in the cyclization step.

A. Acid-Catalyzed Cyclodehydration of Aryloxyketones

This method involves the cyclization of an α-aryloxyketone, where the furan ring is formed via an intramolecular electrophilic aromatic substitution followed by dehydration.

Mechanistic Insight: The ketone is first protonated by a strong acid, which activates it towards nucleophilic attack by the appended phenol. The resulting intermediate then undergoes dehydration to yield the benzofuran.

Experimental Protocol: Synthesis via Cyclodehydration

-

Step 1: Synthesis of the α-Aryloxyketone Precursor: The precursor can be prepared by the O-alkylation of a substituted phenol (e.g., 4-methoxyphenol) with an α-haloketone (e.g., chloroacetone) in the presence of a base like potassium carbonate.

-

Step 2: Cyclization:

-

To the α-aryloxyketone (1.0 mmol), add a cyclizing agent such as polyphosphoric acid (PPA) or titanium tetrachloride.[8]

-

Heat the mixture at a specified temperature (e.g., 100-130°C) for several hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture onto ice-water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica gel.

-

B. Base-Promoted Intramolecular Cyclization of o-Bromobenzylketones

A transition-metal-free approach involves the intramolecular cyclization of o-bromobenzylketones promoted by a strong base like potassium t-butoxide.[9] This method offers a facile route to substituted benzofurans with good substrate tolerability.[9]

Workflow for Base-Promoted Intramolecular Cyclization:

Caption: Workflow for base-promoted cyclization.

III. Palladium-Copper Catalyzed Domino Reactions: The Sonogashira Approach

Modern synthetic chemistry often favors domino or one-pot reactions for their efficiency and atom economy. The synthesis of benzofurans via a domino Sonogashira coupling followed by a cyclization reaction has emerged as a highly effective method.[10] This approach typically involves the reaction of an o-halophenol with a terminal alkyne.[3][11]

Mechanistic Insight: The reaction proceeds through two key catalytic cycles. First, a palladium-catalyzed Sonogashira cross-coupling occurs between the o-halophenol and the terminal alkyne to form a 2-alkynylphenol intermediate. This is followed by an intramolecular cyclization (hydroalkoxylation) of the phenol onto the alkyne, which can be catalyzed by the same palladium complex or a copper co-catalyst, to afford the benzofuran product.[10][11]

Experimental Protocol: One-Pot Synthesis of 2,3-Disubstituted Benzofurans

This protocol is adapted from methodologies that allow for the synthesis of diversely substituted benzofurans.[11][12][13]

-

Reagents and Conditions:

-

Procedure:

-

To a flask purged with an inert atmosphere (e.g., argon or nitrogen), add the o-iodophenol (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

-

Add triethylamine (10 mL) followed by the terminal alkyne (1.2 mmol).

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired benzofuran derivative.

-

| Parameter | Value |

| Catalyst | Pd(PPh₃)₂Cl₂ / CuI |

| Base | Triethylamine |

| Solvent | Triethylamine |

| Temperature | Reflux |

| Typical Yield | 70-91%[11] |

Table 2: Typical reaction parameters for Sonogashira-based benzofuran synthesis.

Application in the Synthesis of a this compound Derivative

While the above protocols provide general frameworks, their application to the synthesis of a specific target like this compound-containing molecules requires careful selection of starting materials. For instance, in the synthesis of 6-acetyl-5-methoxy-2-methylbenzofuran-3-carboxylic acid, a multi-step synthesis starting from simpler precursors is employed, which can then be further modified.[14]

Illustrative Synthetic Step from Literature:

-

Synthesis of 6-Acetyl-5-methoxy-2-methylbenzofuran-3-carboxylic Acid: A mixture of methyl 6-acetyl-5-methoxy-2-methylbenzofuran-3-carboxylate is hydrolyzed using 2 M NaOH in ethanol by heating for 1 hour. After evaporation of the solvent, the residue is acidified with 2 M HCl to precipitate the carboxylic acid product.[14]

This example demonstrates a common final step in a multi-step synthesis, highlighting the types of transformations that are often necessary to arrive at the desired functionalized benzofuran derivative.

Conclusion

The synthesis of this compound derivatives can be accomplished through a variety of reliable and efficient methods. The choice between a classic approach like the Perkin rearrangement, a versatile intramolecular cyclization, or a modern palladium-catalyzed domino reaction will depend on the specific substitution pattern desired and the available starting materials. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the foundational knowledge and practical steps needed to successfully synthesize these valuable compounds for applications in drug discovery and medicinal chemistry.

References

- 1. atlantis-press.com [atlantis-press.com]

- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bepls.com [bepls.com]

- 4. Design and synthesis of novel 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives as potent Mnks inhibitors by fragment-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficacy, Mechanism, and Structure-Activity Relationship of 6-Methoxy Benzofuran Derivatives as a Useful Tool for Senile Osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Perkin rearrangement - Wikipedia [en.wikipedia.org]

- 7. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Palladium( ii ) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot sy ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03485F [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Benzofuran synthesis [organic-chemistry.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of 6-Methoxy-3-methylbenzofuran

Abstract: This document provides a comprehensive guide with detailed protocols for the quantitative analysis of 6-Methoxy-3-methylbenzofuran, a key intermediate and potential impurity in pharmaceutical manufacturing.[1][2] We present three robust analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for high-throughput purity and assay testing, Gas Chromatography-Mass Spectrometry (GC-MS) for high-sensitivity trace-level detection, and UV-Vis Spectrophotometry for rapid, routine concentration measurements. Each protocol is designed to be a self-validating system, grounded in established principles of analytical chemistry and aligned with ICH guidelines for method validation.[3][4]

Introduction and Strategic Importance

This compound is a heterocyclic aromatic compound belonging to the benzofuran class. Benzofuran scaffolds are integral to numerous natural products and pharmacologically active molecules, exhibiting a wide range of biological activities.[5][6] As such, this compound can be a critical starting material, a process intermediate, or a low-level impurity in the synthesis of active pharmaceutical ingredients (APIs).[7] Accurate and precise quantification is therefore paramount for ensuring the quality, safety, and efficacy of the final drug product, making robust analytical methods indispensable for process control, stability testing, and regulatory compliance.

This guide provides the technical foundation and practical steps for establishing reliable quantitative methods in a research or quality control laboratory setting.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is critical for method development.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₂ | [8] |

| Molecular Weight | 162.19 g/mol | [8][9] |

| InChIKey | DDZKXTFBNJQQGP-UHFFFAOYSA-N | [9] |

| Appearance | Not specified; likely solid or oil | |

| XLogP3 | 2.7 | [8] |

Method Selection: A Rationale-Driven Approach

The choice of analytical technique is a critical decision dictated by the specific requirements of the analysis. The primary factors include the expected concentration of the analyte, the complexity of the sample matrix, and the desired level of specificity and sensitivity.

-

High-Performance Liquid Chromatography (HPLC-UV): This is the workhorse method for purity analysis and quantification of major components. Its strengths lie in its excellent reproducibility, ability to separate the analyte from structurally similar impurities, and straightforward implementation. It is the preferred method for assay determination in drug substances and formulated products.[10][11]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This method offers superior sensitivity and selectivity, making it ideal for trace-level impurity analysis and identification of unknown related substances.[12] The mass spectrometer provides definitive structural information, which is invaluable for impurity profiling and degradation studies. The volatility of this compound makes it an excellent candidate for GC analysis.[13][14]

-

UV-Vis Spectrophotometry: This technique provides a rapid and cost-effective means for determining the concentration of a pure substance in a simple matrix.[15] While lacking the separative power of chromatography, it is highly effective for quick checks of raw materials or in-process monitoring where the sample is known to be relatively pure.[16]

The logical flow for method implementation is visualized below.

Caption: Decision tree for selecting the appropriate analytical method.

Protocol 1: Quantification by Reverse-Phase HPLC-UV

Principle

This method separates this compound from other components in a sample mixture based on its differential partitioning between a nonpolar stationary phase (C18) and a polar mobile phase. Quantification is achieved by comparing the peak area of the analyte to that of a certified reference standard, using a UV detector set to a wavelength of maximum absorbance.[10]

Experimental Workflow

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 3. fda.gov [fda.gov]

- 4. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]

- 5. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cormica.com [cormica.com]

- 8. 6-Methoxy-2-methylbenzofuran | C10H10O2 | CID 13013073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Methyl 6-methoxy-2-benzofurancarboxylate | SIELC Technologies [sielc.com]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. scispace.com [scispace.com]

- 14. [PDF] GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. | Semantic Scholar [semanticscholar.org]

- 15. worldwidejournals.com [worldwidejournals.com]

- 16. researchgate.net [researchgate.net]

Application Notes and Protocols for the Evaluation of 6-Methoxy-3-methylbenzofuran in Anticancer Research

For: Researchers, scientists, and drug development professionals in oncology.

Introduction: The Therapeutic Potential of the Benzofuran Scaffold

The benzofuran core, a heterocyclic compound arising from the fusion of a benzene and a furan ring, is a privileged scaffold in medicinal chemistry. Its derivatives are integral to a multitude of biologically active compounds, both naturally occurring and synthetic.[1][2] In the realm of oncology, benzofuran derivatives have garnered significant attention for their potent and diverse anticancer activities.[3][4] These compounds have been shown to modulate various oncogenic pathways, including the inhibition of tubulin polymerization, mTOR signaling, and the induction of apoptosis, making them a fertile ground for the discovery of novel therapeutic agents.[5][6]

This guide focuses on a specific, promising derivative: 6-Methoxy-3-methylbenzofuran . The inclusion of a methoxy group at the 6-position of the benzofuran ring has been noted in several studies to enhance cytotoxic activity against cancer cell lines.[5][7] These application notes provide a comprehensive framework for the initial synthesis, in vitro evaluation, and mechanistic investigation of this compound as a potential anticancer agent. The protocols herein are designed to be robust and adaptable, providing a solid foundation for researchers to explore the therapeutic potential of this compound.

Synthesis of this compound: A Plausible Approach

While a specific, step-by-step protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established methods for analogous benzofuran derivatives. The following protocol represents a generalized approach that can be optimized by the end-user.

Protocol 1: Synthesis of this compound

Materials:

-

4-Methoxyphenol

-

Chloroacetone

-

Anhydrous potassium carbonate

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Polyphosphoric acid (PPA)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

O-Alkylation:

-

To a solution of 4-methoxyphenol (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add chloroacetone (1.1 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to 80°C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ether intermediate.

-

-

Cyclization:

-

Add the crude ether intermediate to polyphosphoric acid.

-

Heat the mixture to 100-120°C and stir for 2-4 hours, monitoring by TLC.

-

Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

-

Extract the resulting mixture with diethyl ether (3 x 50 mL).

-